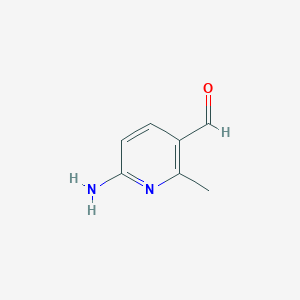

6-Amino-2-methylnicotinaldehyde

Vue d'ensemble

Description

6-Amino-2-methylnicotinaldehyde is a chemical compound with the molecular formula C_7H_8N_2O It is a derivative of nicotinaldehyde, featuring an amino group at the 6-position and a methyl group at the 2-position of the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 6-Amino-2-methylnicotinaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-methylpyridine with chloroacetaldehyde followed by reduction. The reaction conditions typically require a strong base, such as sodium hydroxide, and a reducing agent like sodium borohydride.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and pressure are carefully controlled to achieve efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Amino-2-methylnicotinaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.

Major Products Formed:

Oxidation: Forms 6-amino-2-methylnicotinic acid.

Reduction: Produces 6-amino-2-methylpyridine.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Histone Deacetylase Inhibition

One of the notable applications of 6-amino-2-methylnicotinaldehyde is as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors are crucial in treating various diseases, including cancers and neurodegenerative disorders. The compound has shown promise in inhibiting HDAC activity, which plays a role in gene expression regulation and cancer progression. For instance, studies have indicated that derivatives of nicotinaldehyde can serve as effective HDAC inhibitors, potentially providing therapeutic benefits for conditions such as Alzheimer's disease and Huntington's disease .

Table 1: Summary of HDAC Inhibition Studies

| Compound | HDAC Inhibition Activity | Disease Targeted |

|---|---|---|

| This compound | Moderate | Cancer, Neurodegenerative Diseases |

| Other Nicotinaldehyde Derivatives | Varies | Various Cancers |

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. It has been evaluated against various pathogenic microorganisms, showing effectiveness in inhibiting the growth of bacteria and fungi. The compound's mechanism may involve interference with microbial metabolic pathways, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various nicotinaldehyde derivatives, this compound was found to significantly inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those for many conventional antibiotics, indicating its potential as an alternative treatment option .

Neuroprotective Properties

Recent investigations have highlighted the neuroprotective effects of this compound. Its ability to modulate neurotransmitter systems and reduce oxidative stress makes it a candidate for treating neurodegenerative diseases.

Table 2: Neuroprotective Studies

| Study Reference | Model Used | Observed Effect |

|---|---|---|

| PMC3010197 | Drosophila melanogaster | Reduced neurodegeneration |

| PMC9573242 | Mouse model | Improved cognitive function |

Biochemical Research

This compound is also utilized in biochemical assays to study enzyme kinetics and metabolic pathways. It serves as a substrate or inhibitor for various enzymes involved in nicotinamide metabolism.

Enzyme Kinetics Study

A study focusing on nicotinamidases demonstrated that this compound acts as a competitive inhibitor, providing insights into its interaction with key metabolic enzymes. The kinetic parameters were established using standard assays, revealing its potential role in regulating NAD+ metabolism .

Mécanisme D'action

The mechanism by which 6-Amino-2-methylnicotinaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparaison Avec Des Composés Similaires

2-Aminopyridine

3-Methylpyridine

Nicotinic acid

2-Methylpyridine

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

6-Amino-2-methylnicotinaldehyde is a pyridine derivative that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

- Molecular Formula : C₇H₈N₂O

- Molecular Weight : Approximately 136.15 g/mol

- Appearance : White to light brown solid

This compound interacts with various enzymes and proteins, influencing metabolic pathways. Notably, it has been shown to interact with nicotinamide N-methyltransferase (NNMT), affecting the methylation status of histones and DNA, which in turn impacts gene expression and cellular metabolism.

Key Biological Activities

- Antineoplastic Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including gastric adenocarcinoma. This suggests potential applications in cancer therapy.

- Antimicrobial Properties : Preliminary evaluations have shown moderate antibacterial activity against pathogens such as Pseudomonas aeruginosa and Escherichia coli, indicating its potential as an antimicrobial agent.

- Glutamate Receptor Modulation : The compound has significant activity at glutamate receptors, which are crucial for synaptic plasticity and memory function. This interaction suggests a role in neurological disorders.

The biological activity of this compound is primarily mediated through its binding interactions with specific enzymes and receptors. It may inhibit or activate these targets, leading to alterations in biochemical pathways relevant to disease processes. For instance, it binds to NNMT, modulating metabolic flux and influencing the levels of various metabolites.

Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions between this compound and its biological targets:

| Compound | Target | Key Interactions |

|---|---|---|

| This compound | Glutamate Receptor | Hydrogen bonds with SER1084, ASP437 |

| Platinum Complex with Nucleosides | DNA | Coordinate covalent interactions |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- A study demonstrated its cytotoxic effects on gastric adenocarcinoma cells, indicating its potential as an anticancer agent.

- Another research highlighted its antimicrobial effects against gram-negative bacteria, suggesting utility in treating infections.

Dosage Effects in Animal Models

Research shows that the effects of this compound vary with dosage in animal models. Higher doses can lead to significant changes in metabolic processes, such as increased fat metabolism and reduced fat cell proliferation.

Transport and Distribution

The transport and distribution of this compound within cells involve interactions with various transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments, which is crucial for its activity.

Propriétés

IUPAC Name |

6-amino-2-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-6(4-10)2-3-7(8)9-5/h2-4H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPMCZAVFWJCHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.